Calcineurin substrate
Overview
Description
Calcineurin is a serine/threonine phosphatase that plays a crucial role in various cellular processes by dephosphorylating its substrates. These substrates include transcription factors, receptors, channels, and proteins associated with mitochondria and microtubules . Calcineurin is activated by increased intracellular calcium concentrations, which leads to the formation of an active complex with the calcium-sensing protein calmodulin . This process directly links calcium signaling to protein dephosphorylation.
Scientific Research Applications
Calcineurin substrates have a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of the calcineurin substrate is the serine/threonine phosphatase, calcineurin . Calcineurin plays a crucial role in calcium signaling and affects the phosphorylation states of numerous important substrates . These substrates include transcription factors, receptors and channels, proteins associated with mitochondria, and proteins associated with microtubules .
Mode of Action
Calcineurin is activated by increases in intracellular calcium concentrations . This process requires the calcium-sensing protein calmodulin binding to an intrinsically disordered regulatory domain in the phosphatase . The this compound interacts with calcineurin, leading to changes in the phosphorylation states of its substrates .
Biochemical Pathways
Calcineurin directly links calcium signaling to protein phosphorylation states and plays an essential role in numerous signaling processes . It is involved in neuronal re-polarization after an action potential and controls the amplitude of back-propagating action potentials in dendrites . Calcineurin also regulates calcium homeostasis and signaling at the transcriptional level .
Pharmacokinetics
Calcineurin inhibitors, such as cyclosporine and tacrolimus, selectively inhibit calcineurin, thereby impairing the transcription of interleukin (IL)-2 and several other cytokines in T lymphocytes . Both drugs bind with high affinity to a family of cytoplasmic proteins present in most cells: cyclophilins for cyclosporine and FK-binding proteins for tacrolimus . The drug-receptor complex specifically and competitively binds to and inhibits calcineurin .
Result of Action
The action of this compound results in the dephosphorylation of its substrates, leading to changes in their activities . For instance, calcineurin dephosphorylates and activates the members of the NFAT family of transcription factors . This initiates a cascade of transcriptional events involved in physiological and developmental processes .
Action Environment
The action of this compound is influenced by the intracellular calcium concentrations . Increases in these concentrations activate calcineurin . Environmental factors that affect intracellular calcium concentrations, therefore, influence the action, efficacy, and stability of the this compound .
Future Directions
Calcineurin plays an essential role in a myriad of physiological and pathological processes . It participates in the development of multiple organs as well as the onset and progression of various diseases via regulation of different cellular processes . Future research may focus on the emerging physiological role of Calcineurin in astrocytes .
Biochemical Analysis
Biochemical Properties
This compound interacts with a variety of enzymes, proteins, and other biomolecules. The serine/threonine phosphatase calcineurin acts as a crucial connection between calcium signaling and the phosphorylation states of numerous important substrates. These substrates include, but are not limited to, transcription factors, receptors and channels, proteins associated with mitochondria, and proteins associated with microtubules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. Calcineurin is activated by increases in intracellular calcium concentrations, a process that requires the calcium sensing protein calmodulin binding to an intrinsically disordered regulatory domain in the phosphatase . This activation process directly links calcium signaling to protein phosphorylation states and plays an essential role in numerous signaling processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with calcineurin. Calcineurin, when activated, can dephosphorylate its substrates, altering their function and potentially influencing cellular processes such as signal transduction, gene expression, and cell cycle progression .
Temporal Effects in Laboratory Settings
It is known that calcineurin activity can be influenced by factors such as changes in intracellular calcium concentrations .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Research has shown that calcineurin plays a crucial role in various physiological processes in animals, suggesting that alterations in its activity could have significant effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. L-Glutamic acid, for instance, is used by almost all living beings in the biosynthesis of proteins . It is also converted into alpha-ketoglutarate (AKG) through two pathways, namely, the glutaminase (GLS) I and II pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its interactions with various proteins and enzymes. For instance, extracellular L-glutamic acid crosses the plasma membrane with the help of transport systems and is converted into alpha-ketoglutarate (AKG) through two pathways .
Preparation Methods
Calcineurin substrates are typically synthesized using standard peptide synthesis techniques. The synthetic routes involve the stepwise addition of amino acids to a growing peptide chain, using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
In industrial production, calcineurin substrates are produced using recombinant DNA technology. This involves the insertion of the gene encoding the substrate into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism expresses the substrate, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Calcineurin substrates undergo various types of chemical reactions, including:
Dephosphorylation: The primary reaction catalyzed by calcineurin is the dephosphorylation of serine/threonine residues in its substrates.
Oxidation and Reduction: Calcineurin substrates can undergo oxidation and reduction reactions, depending on the presence of specific functional groups and the reaction conditions.
Common reagents and conditions used in these reactions include calcium ions, calmodulin, and various oxidizing and reducing agents . The major products formed from these reactions are typically the dephosphorylated forms of the substrates, which can then participate in downstream signaling pathways .
Comparison with Similar Compounds
Calcineurin substrates can be compared with other serine/threonine phosphatase substrates, such as those of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). While all these phosphatases dephosphorylate serine/threonine residues, calcineurin is unique in its requirement for calcium ions and calmodulin for activation . This makes calcineurin substrates particularly important in calcium signaling pathways .
Similar compounds include:
Protein phosphatase 1 substrates: These substrates are dephosphorylated by PP1, which is involved in various cellular processes such as glycogen metabolism and muscle contraction.
Protein phosphatase 2A substrates: These substrates are dephosphorylated by PP2A, which plays a role in cell cycle regulation and apoptosis.
Calcineurin substrates are unique in their specific regulation by calcium and calmodulin, which allows them to play a distinct role in linking calcium signaling to protein dephosphorylation .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H150N28O29/c1-13-47(10)71(118-84(143)62-28-21-35-120(62)87(146)70(46(8)9)117-81(140)59(40-67(129)130)113-78(137)56(36-43(2)3)110-74(133)51(93)38-65(125)126)88(147)119-34-20-27-61(119)83(142)103-41-63(122)106-52(24-17-31-100-90(94)95)75(134)111-57(37-50-22-15-14-16-23-50)79(138)112-58(39-66(127)128)80(139)108-53(25-18-32-101-91(96)97)76(135)107-54(26-19-33-102-92(98)99)77(136)115-69(45(6)7)86(145)114-60(42-121)82(141)116-68(44(4)5)85(144)105-48(11)72(131)104-49(12)73(132)109-55(89(148)149)29-30-64(123)124/h14-16,22-23,43-49,51-62,68-71,121H,13,17-21,24-42,93H2,1-12H3,(H,103,142)(H,104,131)(H,105,144)(H,106,122)(H,107,135)(H,108,139)(H,109,132)(H,110,133)(H,111,134)(H,112,138)(H,113,137)(H,114,145)(H,115,136)(H,116,141)(H,117,140)(H,118,143)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,148,149)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,68-,69-,70-,71-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNRZOUCQVLOST-RBHZDPOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H150N28O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583284 | |
Record name | L-alpha-Aspartyl-L-leucyl-L-alpha-aspartyl-L-valyl-L-prolyl-L-isoleucyl-L-prolylglycyl-L-arginyl-L-phenylalanyl-L-alpha-aspartyl-L-arginyl-L-arginyl-L-valyl-L-seryl-L-valyl-L-alanyl-L-alanyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2112.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113873-67-9 | |
Record name | L-alpha-Aspartyl-L-leucyl-L-alpha-aspartyl-L-valyl-L-prolyl-L-isoleucyl-L-prolylglycyl-L-arginyl-L-phenylalanyl-L-alpha-aspartyl-L-arginyl-L-arginyl-L-valyl-L-seryl-L-valyl-L-alanyl-L-alanyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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